ROCK inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

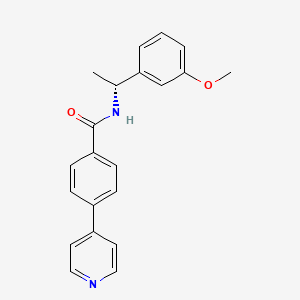

N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVSFZKYQCETAH-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ROCK2 in Cardiovascular Disease Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that has emerged as a critical regulator in the pathophysiology of a wide range of cardiovascular diseases. As a key downstream effector of the small GTPase RhoA, ROCK2 is intricately involved in fundamental cellular processes such as actin cytoskeleton organization, cell adhesion and motility, proliferation, and apoptosis.[1] Dysregulation of the RhoA/ROCK2 signaling pathway is a common feature in the development and progression of hypertension, atherosclerosis, cardiac hypertrophy, heart failure, and endothelial dysfunction.[2] This technical guide provides a comprehensive overview of the role of ROCK2 in cardiovascular disease, with a focus on its signaling pathways, quantitative effects in disease models, and the experimental protocols used to elucidate its function.

ROCK2 Signaling in Cardiovascular Pathophysiology

ROCK2 exerts its effects through the phosphorylation of a multitude of downstream substrates, leading to a cascade of cellular events that contribute to cardiovascular pathology. The activation of ROCK2 itself is primarily initiated by the binding of GTP-bound RhoA.[3]

Vascular Smooth Muscle Cell Contraction and Hypertension

In vascular smooth muscle cells (VSMCs), ROCK2 plays a pivotal role in regulating contractility and vascular tone, which are central to the pathophysiology of hypertension.[4] Upon activation by agonists such as angiotensin II, ROCK2 phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC).[5] This sensitizes the contractile apparatus to calcium, resulting in sustained vasoconstriction. Notably, ROCK2, but not ROCK1, directly binds to the myosin binding subunit of MLCP, highlighting its predominant role in VSMC contractility.

References

- 1. Protein Kinase C-related Kinase and ROCK Are Required for Thrombin-induced Endothelial Cell Permeability Downstream from Gα12/13 and Gα11/q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

ROCK Inhibitor-2 Signaling Pathway: A Technical Guide to Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key downstream effector of the small GTPase RhoA, ROCK2 is integral to regulating actin cytoskeleton dynamics, cell adhesion and motility, proliferation, and apoptosis.[1][2][3] Its involvement in these fundamental cellular functions has implicated ROCK2 in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a prominent target for therapeutic intervention.[2][4] This technical guide provides an in-depth exploration of the downstream effectors of the ROCK2 signaling pathway, presenting quantitative data on inhibitor effects, detailed experimental protocols, and comprehensive visual representations of the pathway to support research and drug development efforts.

ROCK2 Signaling Pathway Overview

The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction relieves the autoinhibitory fold of ROCK2, leading to the activation of its kinase domain. Once activated, ROCK2 phosphorylates a diverse array of downstream substrates, thereby modulating their activity and orchestrating a variety of cellular responses.

The primary downstream effectors of ROCK2 are central to the regulation of the actin-myosin cytoskeleton. These include:

-

Myosin Light Chain 2 (MLC2): Direct phosphorylation of MLC2 by ROCK2 increases the ATPase activity of myosin II, which in turn promotes the assembly of actin-myosin filaments and enhances cellular contractility.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK2 phosphorylates MYPT1, leading to the inhibition of myosin light chain phosphatase (MLCP) activity. This inhibition prevents the dephosphorylation of MLC2, thereby sustaining a contractile state.

-

LIM Kinase (LIMK): ROCK2 activates LIMK through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin).

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins act as cross-linkers between the plasma membrane and the actin cytoskeleton. Phosphorylation by ROCK2 activates ERM proteins, promoting cell adhesion and membrane stability.

-

Vimentin: An intermediate filament protein, vimentin is phosphorylated by ROCK2, which influences its organization and cellular architecture.

-

Collapsin Response Mediator Protein 2 (CRMP2): In the nervous system, ROCK2-mediated phosphorylation of CRMP2 can lead to growth cone collapse and neurite retraction.

The concerted action of these downstream effectors allows ROCK2 to precisely control cellular mechanics and morphology in response to various stimuli.

Quantitative Analysis of ROCK2 Inhibition

The development of small molecule inhibitors targeting ROCK2 has been instrumental in dissecting its signaling pathway and exploring its therapeutic potential. The following tables summarize the quantitative effects of various ROCK2 inhibitors on the phosphorylation of its key downstream effectors.

| Inhibitor | Target Substrate | Cell Line/System | IC50 / Ki | Reference |

| Y-27632 | p-MYPT1 (Thr696) | Not Specified | ~2.2 µM (IC50) | |

| Y-27632 | p-MYPT1 (Thr853) | Not Specified | ~0.22 µM (IC50) | |

| Y-39983 | p-MYPT1 (Thr696) | Not Specified | ~2.6 µM (IC50) | |

| Y-39983 | p-MYPT1 (Thr853) | Not Specified | ~0.21 µM (IC50) | |

| KD025 (Belumosudil) | ROCK2 | Recombinant Enzyme | ~60 nM (IC50) | |

| KD025 (Belumosudil) | ROCK1 | Recombinant Enzyme | >10 µM (IC50) | |

| SR3677 | ROCK2 | Not Specified | 3 nM (IC50) | |

| SR3677 | ROCK1 | Not Specified | 56 nM (IC50) |

| Inhibitor | Downstream Effect | Cell Line | Observed Effect | Reference |

| Y-27632 | p-MLC2 | Wild-Type MEFs | 20-50% reduction | |

| Y-27632 | p-Cofilin | Wild-Type MEFs | 60-80% reduction | |

| ROCK2 Knockdown | p-MLC2 | ROCK2-/- MEFs | 20% reduction (baseline), 50% reduction (doxorubicin-treated) | |

| ROCK2 Knockdown | p-Cofilin | ROCK2-/- MEFs | 20% reduction (baseline), 50% reduction (doxorubicin-treated) | |

| ROCK1/2 siRNA | p-MYPT1 (Thr853) | Cultured Myometrial Cells | 51.2 ± 5.0% reduction |

Experimental Protocols

Protocol 1: Western Blot Analysis of ROCK2 Substrate Phosphorylation

This protocol describes the detection of phosphorylated MYPT1 (p-MYPT1) and MLC2 (p-MLC2) in cell lysates following treatment with a ROCK2 inhibitor.

1. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency.

-

Treat cells with the ROCK2 inhibitor or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.

3. Immunoblotting:

-

Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.

-

Incubate the membrane with primary antibodies against p-MYPT1 (e.g., anti-phospho-MYPT1 Thr696, diluted 1:1000 in Assay Diluent) and p-MLC2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted 1:1000 to 1:5000 in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MYPT1, total MLC2, or a housekeeping protein like GAPDH or β-actin.

Protocol 2: In Vitro ROCK Kinase Activity Assay

This protocol outlines a non-isotopic, enzyme-based immunoassay to measure ROCK activity by detecting the phosphorylation of a recombinant MYPT1 substrate.

1. Reagent Preparation:

-

Prepare 1X Wash Buffer and 1X Kinase Buffer from provided stocks.

-

Dilute the anti-phospho-MYPT1 (Thr696) antibody to a final concentration of 0.5 µg/mL in Assay Diluent.

-

Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions (e.g., 1:1000).

2. Kinase Reaction:

-

Add 90 µL of cell lysate or purified ROCK2 protein to the wells of a microtiter plate pre-coated with recombinant MYPT1 substrate.

-

Initiate the kinase reaction by adding 10 µL of 10X Kinase Reaction Buffer containing 10 mM DTT and 2 mM ATP.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by emptying the wells or adding 50 µL of 0.5 M EDTA.

3. Detection:

-

Wash the wells three times with 250 µL of 1X Wash Buffer per well.

-

Add 100 µL of the diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 5-20 minutes at room temperature.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.

Protocol 3: siRNA-Mediated Knockdown of ROCK2

This protocol describes the transient knockdown of ROCK2 expression in cultured cells using small interfering RNA (siRNA).

1. siRNA Transfection:

-

Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Prepare two tubes for each transfection:

-

Tube A: Dilute 50-100 pmol of ROCK2 siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium.

-

Tube B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Add the 500 µL of siRNA-lipid complex mixture dropwise to each well containing cells in 2 mL of fresh culture medium.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

2. Validation of Knockdown:

-

After the incubation period, harvest the cells and prepare protein lysates as described in Protocol 1.

-

Perform Western blot analysis using a specific antibody against ROCK2 to confirm the reduction in protein expression compared to the non-targeting control. A starting dilution of 1:200 to 1:1000 for the primary ROCK2 antibody is recommended.

-

Alternatively, quantitative RT-PCR can be performed to measure the reduction in ROCK2 mRNA levels.

Visualizing the ROCK2 Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core ROCK2 signaling pathway and a typical experimental workflow for studying its inhibition.

Caption: The core ROCK2 signaling pathway leading to cytoskeletal reorganization.

Caption: Workflow for analyzing ROCK2 inhibitor effects on downstream effectors.

Conclusion

The ROCK2 signaling pathway represents a critical regulatory hub for a multitude of cellular functions, primarily through its control of the actin-myosin cytoskeleton. Understanding the intricacies of its downstream effectors is paramount for both basic research and the development of novel therapeutics. This guide has provided a comprehensive overview of the key players in the ROCK2 pathway, quantitative data on the effects of its inhibition, detailed experimental protocols for its study, and clear visual representations of its signaling network. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals working to unravel the complexities of ROCK2 signaling and harness its therapeutic potential.

References

- 1. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 4. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

ROCK2 Isoform in Cancer Cell Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that acts as a critical downstream effector of the RhoA GTPase. Elevated expression and activity of ROCK2 are frequently observed in various malignancies and are strongly correlated with increased tumor progression, invasion, and poor patient prognosis. This technical guide provides an in-depth exploration of the multifaceted functions of the ROCK2 isoform in cancer cell metastasis, its underlying signaling pathways, and methodologies for its investigation. We present a compilation of quantitative data on ROCK2 expression and activity, detailed protocols for key experimental assays, and visual representations of its signaling networks to serve as a comprehensive resource for researchers and professionals in oncology and drug development.

The Role of ROCK2 in Orchestrating Cancer Metastasis

ROCK2 is a central regulator of the actin cytoskeleton, and its activity directly influences a multitude of cellular processes that are hijacked by cancer cells to facilitate their metastatic spread.[1]

1.1. Cell Migration and Invasion: ROCK2 promotes the formation of stress fibers and focal adhesions, cellular structures essential for cell motility.[1] It phosphorylates and inactivates myosin phosphatase, leading to increased myosin light chain (MLC) phosphorylation and subsequent actin-myosin contractility.[1][2] This increased contractility generates the protrusive forces necessary for cancer cells to move and invade surrounding tissues. Furthermore, ROCK2-mediated phosphorylation of LIM kinase (LIMK) leads to the inactivation of cofilin, an actin-depolymerizing factor. This stabilizes actin filaments, further contributing to the invasive phenotype.

1.2. Epithelial-Mesenchymal Transition (EMT): EMT is a crucial process by which epithelial cancer cells acquire a more migratory and invasive mesenchymal phenotype. ROCK2 has been shown to be a key mediator of EMT induced by various signaling molecules, including TGF-β. It can regulate the expression of EMT-associated transcription factors such as Snail, contributing to the loss of cell-cell adhesion and increased motility.

1.3. Angiogenesis and Vasculogenic Mimicry: The formation of new blood vessels (angiogenesis) is essential for tumor growth and metastasis. ROCK2 plays a significant role in VEGF-mediated angiogenesis, influencing endothelial cell migration, survival, and permeability. Moreover, aggressive tumors can form their own microcirculation channels through a process called vasculogenic mimicry (VM). The RhoA/ROCK2 signaling pathway is instrumental in the formation of these channels, which are associated with increased tumor invasion and metastasis.

1.4. Extracellular Matrix (ECM) Remodeling: Cancer cell invasion requires the degradation and remodeling of the surrounding extracellular matrix. ROCK2 can influence the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM components, thereby facilitating cancer cell invasion.

The ROCK2 Signaling Axis in Metastasis

The activation of ROCK2 is primarily initiated by the binding of active, GTP-bound RhoA. This interaction relieves autoinhibition and activates the kinase domain of ROCK2. Once active, ROCK2 phosphorylates a plethora of downstream substrates that collectively orchestrate the metastatic cascade.

Caption: The ROCK2 signaling pathway in cancer metastasis.

Quantitative Data on ROCK2 in Cancer

The overexpression of ROCK2 at both the mRNA and protein levels has been documented in a variety of human cancers and is often associated with more aggressive disease and poorer clinical outcomes.

Table 1: ROCK2 mRNA Expression in Various Cancer Types (TCGA Data)

| Cancer Type | Tumor Tissue (Median FPKM) | Normal Tissue (Median FPKM) | Fold Change (Tumor vs. Normal) |

| Breast invasive carcinoma (BRCA) | 125.6 | 78.3 | 1.60 |

| Colon adenocarcinoma (COAD) | 142.1 | 95.7 | 1.48 |

| Liver hepatocellular carcinoma (LIHC) | 110.9 | 65.2 | 1.70 |

| Lung adenocarcinoma (LUAD) | 138.4 | 89.1 | 1.55 |

| Stomach adenocarcinoma (STAD) | 155.3 | 101.8 | 1.53 |

| Prostate adenocarcinoma (PRAD) | 98.7 | 70.5 | 1.40 |

| Pancreatic adenocarcinoma (PAAD) | 130.2 | 85.4 | 1.52 |

Data is illustrative and based on publicly available data from The Cancer Genome Atlas (TCGA) via tools like GEPIA2. FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Table 2: Correlation of High ROCK2 Expression with Clinicopathological Features and Prognosis

| Cancer Type | Correlation with High ROCK2 Expression | Prognostic Significance | Reference |

| Breast Cancer | Advanced pT stage, lymph node metastasis | Poorer overall survival | |

| Gastric Cancer | Tumor grade, TNM stage, infiltration depth, lymph node invasion | Poorer prognosis | |

| Hepatocellular Carcinoma | Microsatellite formation, vascular infiltration | Shorter overall survival | |

| Colon Cancer | Tumor invasion | - | |

| Non-Small Cell Lung Cancer | Anchorage-independent growth, invasion | - |

Experimental Protocols for Studying ROCK2 Function

Investigating the role of ROCK2 in cancer metastasis requires a variety of in vitro and in vivo experimental approaches. Below are detailed protocols for some of the key assays.

ROCK2 Kinase Activity Assay

This assay measures the ability of ROCK2 to phosphorylate a specific substrate, providing a quantitative measure of its enzymatic activity.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal.

Materials:

-

Recombinant active ROCK2 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the ROCK2 inhibitor or vehicle control in kinase buffer.

-

In a 384-well plate, add 1 µl of the inhibitor/vehicle.

-

Add 2 µl of diluted active ROCK2 enzyme to each well.

-

Prepare a substrate/ATP mix in kinase buffer.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK2 kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

Caption: Workflow for a ROCK2 Kinase Activity Assay.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Materials:

-

Cancer cell line of interest

-

12-well or 24-well culture plates

-

Sterile 200 µl pipette tip or a specialized wound-making tool

-

Culture medium (with and without serum)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh culture medium (often serum-free to minimize proliferation). Add experimental compounds (e.g., ROCK2 inhibitors) at this stage.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C.

-

Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Caption: Workflow for a Wound Healing Assay.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which is coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate to the lower surface of the insert.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Seed the cells into the upper chamber of the coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Data Analysis: Quantify the number of invaded cells per field. Compare the invasion of treated cells to control cells.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to study cancer cell invasion in a three-dimensional context.

Principle: Cancer cells are grown as 3D spheroids and then embedded in an extracellular matrix. The invasion of cells from the spheroid into the surrounding matrix is monitored.

Materials:

-

Ultra-low attachment round-bottom plates

-

Extracellular matrix (e.g., Matrigel or collagen I)

-

Culture medium

-

Microscope with a camera

Procedure:

-

Seed a defined number of cells into an ultra-low attachment plate to allow for the formation of a single spheroid in each well.

-

After 2-3 days, embed the spheroids in a gel of extracellular matrix.

-

Add culture medium (with or without inhibitors) on top of the matrix.

-

Capture images of the spheroids at time 0.

-

Incubate and capture images at regular intervals to monitor cell invasion into the matrix.

Data Analysis: Measure the area of invasion or the distance of cell migration from the spheroid border over time.

Immunohistochemistry (IHC) for ROCK2 Expression

IHC is used to visualize the expression and localization of ROCK2 protein in tissue samples.

Principle: A specific primary antibody binds to the ROCK2 protein in the tissue. A secondary antibody conjugated to an enzyme then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for visualization under a microscope.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer)

-

Hydrogen peroxide to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against ROCK2

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding with normal serum.

-

Incubate with the primary anti-ROCK2 antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the color with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

Data Analysis: The intensity and localization of the staining are scored to provide a semi-quantitative measure of ROCK2 expression.

Conclusion and Future Directions

The ROCK2 isoform is a critical driver of cancer cell metastasis, influencing multiple stages of this complex process. Its upregulation in various cancers and association with poor prognosis make it an attractive therapeutic target. The development of specific ROCK2 inhibitors holds promise for novel anti-metastatic therapies. Future research should focus on further elucidating the isoform-specific functions of ROCK1 and ROCK2 in different cancer contexts, identifying additional downstream effectors, and exploring the potential of ROCK2 inhibitors in combination with other anti-cancer agents. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of ROCK2 and develop effective strategies to combat cancer metastasis.

References

ROCK Inhibitor-2 in CNS Disorders and Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical regulator in the pathophysiology of a range of central nervous system (CNS) disorders and neurodegenerative diseases. As a key downstream effector of the small GTPase RhoA, ROCK2 is intricately involved in fundamental cellular processes including actin cytoskeleton dynamics, neuronal apoptosis, axonal regeneration, and neuroinflammation. Consequently, the inhibition of ROCK2 presents a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, spinal cord injury, and stroke. This technical guide provides a comprehensive overview of the role of ROCK2 in CNS disorders, detailing its involvement in key signaling pathways. We present a compilation of quantitative data on various ROCK2 inhibitors, alongside detailed experimental protocols for preclinical evaluation. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies in this rapidly evolving field.

Introduction to ROCK2 in the Central Nervous System

ROCK2 is a serine/threonine kinase that, along with its isoform ROCK1, acts as a primary effector of the RhoA signaling pathway.[1] While both isoforms are widely expressed, ROCK2 is particularly abundant in the brain and heart.[2] The RhoA/ROCK2 signaling cascade is a central mediator of repulsive signals in the CNS, influencing neurite outgrowth and axonal regeneration.[3][4] Dysregulation of this pathway is implicated in the pathology of numerous neurological conditions, making ROCK2 a compelling target for therapeutic intervention.[5] Inhibition of ROCK2 has been shown to confer neuroprotective effects, promote axonal regeneration, modulate neuroinflammation, and preserve the integrity of the blood-brain barrier (BBB).

The ROCK2 Signaling Pathway in Neurodegeneration

The canonical RhoA/ROCK2 signaling pathway plays a pivotal role in neuronal function and dysfunction. Upon activation by upstream signals, such as myelin-associated inhibitors (e.g., Nogo, MAG) or amyloid-beta (Aβ), RhoA-GTP activates ROCK2. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to a cascade of cellular events that contribute to neurodegeneration.

Key downstream effectors of ROCK2 in the CNS include:

-

LIM kinase (LIMK): Phosphorylation of LIMK by ROCK2 leads to the inactivation of cofilin, an actin-depolymerizing protein. This results in the stabilization of actin filaments, which can inhibit neurite outgrowth and promote growth cone collapse.

-

Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK2 phosphorylates and activates MLC, promoting actomyosin contractility. It also phosphorylates and inactivates the myosin-binding subunit of MLCP (MYPT1), further increasing MLC phosphorylation. This contributes to neurite retraction and has been implicated in neuronal apoptosis.

-

Collapsin Response Mediator Protein 2 (CRMP2): Phosphorylation of CRMP2 by ROCK2 inhibits its function in promoting microtubule assembly, which is crucial for axonal growth and maintenance.

-

Phosphatase and Tensin Homolog (PTEN): ROCK2 can activate PTEN, which in turn inhibits the pro-survival PI3K/Akt signaling pathway, thereby promoting apoptosis.

-

Nuclear Factor-kappa B (NF-κB): The RhoA/ROCK pathway can exacerbate neuroinflammatory responses by promoting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

The inhibition of ROCK2 can counteract these detrimental effects, leading to enhanced neurite outgrowth, reduced apoptosis, and attenuated neuroinflammation.

Quantitative Data on ROCK2 Inhibitors

A variety of small molecule inhibitors targeting ROCK have been developed and investigated for their therapeutic potential in CNS disorders. Their efficacy and selectivity for ROCK2 over ROCK1 are critical parameters for their clinical utility, as isoform-specific inhibition may offer a better safety profile.

| Inhibitor | Type | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference(s) |

| Fasudil | Pan-ROCK | ~267 | ~153 | ~1.7 | |

| Y-27632 | Pan-ROCK | ~132 | ~120 | ~1.1 | |

| RKI-1447 | Pan-ROCK | - | - | - | |

| KD025 (Belumosudil) | ROCK2 Selective | 24,000 | 105 | ~228 | |

| SR3677 | ROCK2 Selective | - | - | - | |

| NRL-1049 | ROCK2 Selective | - | - | ~43-fold |

Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.

ROCK2 Inhibition in Preclinical Models of CNS Disorders

The therapeutic potential of ROCK2 inhibitors has been extensively evaluated in various preclinical models of CNS disorders, demonstrating significant promise in mitigating disease pathology and improving functional outcomes.

Alzheimer's Disease (AD)

In mouse models of AD, ROCK2 inhibition has been shown to reduce the production of amyloid-beta (Aβ) and decrease the hyperphosphorylation of tau protein.

| Model | Inhibitor | Dose | Key Findings | Reference(s) |

| APP/PS1 Mice | Fasudil | 25 mg/kg/day (i.p.) | Improved spatial memory, modulation of gut microbiota. | |

| 3xTg-AD Mice | Fasudil | 10 mg/kg/day (i.p.) | Decreased Aβ and tau pathology. | |

| 5xFAD Mice | SR3677 | - | Decreased Aβ40 and Aβ42, suppressed BACE1 activity. | |

| P301S Tau Mice | Fasudil | 30 or 100 mg/kg/day (i.p.) | Decreased phosphorylated tau in the hippocampus. |

Parkinson's Disease (PD)

In animal models of PD, ROCK2 inhibitors have demonstrated neuroprotective effects on dopaminergic neurons, improved motor function, and enhanced mitochondrial function through the promotion of mitophagy.

| Model | Inhibitor | Dose | Key Findings | Reference(s) |

| MPTP Mouse Model | Resveratrol (activates SOCS-1, which can be influenced by ROCK) | - | Reduced decline of tyrosine hydroxylase-immunoreactivity. | |

| 6-OHDA Rat Model | Fasudil | - | Reduced death of dopaminergic neurons. | |

| Parkin Q311X(A) Mice | SR3677 (in sEVs) | - | Increased mitophagy gene expression, reduced inflammatory factors, elevated dopamine levels. | |

| Cellular Models (SH-SY5Y, HeLa) | SR3677 | 0.5 µM | Enhanced mitophagy, improved cell viability after CCCP treatment. |

Spinal Cord Injury (SCI)

ROCK inhibitors have shown significant efficacy in promoting axonal regeneration and functional recovery after spinal cord injury.

| Model | Inhibitor | Dose | Key Findings | Reference(s) |

| Rat CST Lesion | Y-27632 | - | Enhanced sprouting of corticospinal tract fibers, accelerated locomotor recovery. | |

| Mouse Thoracic Hemisection | C3 Transferase | - | Promoted axonal sprouting and recovery of locomotor function. | |

| Rat Contusion Injury | Y-27632 | - | Improved functional recovery, shifted astrocyte phenotype to A2. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ROCK2 inhibitors in CNS disorders.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a co-culture model to assess the integrity of the BBB and the effects of ROCK2 inhibitors.

Materials:

-

Human brain microvascular endothelial cells (hBMVECs)

-

Human astrocytes

-

Transwell® inserts (e.g., 6.5 mm diameter, 3.0 µm pore size)

-

Collagen I

-

Endothelial cell growth medium

-

Astrocyte growth medium

-

ROCK2 inhibitor of choice

-

Fluorescently-labeled dextran (e.g., 70 kDa)

-

Plate reader with fluorescence capabilities

Procedure:

-

Coating Transwell Inserts: Coat the apical side of the Transwell inserts with Collagen I according to the manufacturer's instructions.

-

Seeding Astrocytes: Seed human astrocytes on the basolateral side of the inverted Transwell insert. Allow cells to adhere for at least 4 hours.

-

Seeding Endothelial Cells: Turn the Transwell inserts upright and seed hBMVECs on the apical side.

-

Co-culture: Culture the cells for 3-4 days to allow for the formation of a tight endothelial monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER).

-

Treatment: Once a stable and high TEER value is achieved, treat the co-cultures with the ROCK2 inhibitor at various concentrations for the desired duration (e.g., 24 hours).

-

Permeability Assay: Add fluorescently-labeled dextran to the apical chamber. At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a plate reader. The amount of dextran that has crossed the barrier is indicative of its permeability.

Rat Model of Contusion Spinal Cord Injury and ROCK Inhibitor Administration

This protocol details the creation of a contusion SCI model in rats and the subsequent administration of a ROCK2 inhibitor.

Materials:

-

Adult female Sprague-Dawley rats (225-250 g)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Stereotaxic frame with spinal clamps

-

Impactor device (e.g., Infinite Horizon Impactor)

-

Surgical tools (scalpels, forceps, rongeurs)

-

ROCK2 inhibitor solution

-

Vehicle control solution

-

Suturing materials

-

Post-operative care supplies (analgesics, antibiotics, saline)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and shave the dorsal thoracic area. Secure the animal in a stereotaxic frame.

-

Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Stabilization: Stabilize the vertebral column using spinal clamps rostral and caudal to the laminectomy site.

-

Contusion Injury: Position the impactor tip over the exposed spinal cord. Induce a contusion injury with a defined force or displacement (e.g., 200 kdyn force).

-

Inhibitor Administration: Immediately following the injury, administer the ROCK2 inhibitor or vehicle control. Administration can be systemic (e.g., intraperitoneal injection) or local (e.g., application to the injury site).

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide analgesics, antibiotics, and manual bladder expression as needed. Monitor the animal for recovery.

-

Functional Assessment: Evaluate locomotor recovery over time using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

Western Blot Analysis of ROCK2 Signaling Pathway in Neurons

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the ROCK2 signaling pathway.

Materials:

-

Neuronal cell culture or brain tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ROCK2, anti-phospho-LIMK, anti-phospho-cofilin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissue in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence Staining for Microglial Activation

This protocol describes the staining of microglia in brain tissue sections to assess their activation state.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (if necessary)

-

Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-Iba1 for all microglia, anti-CD68 for activated microglia)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin sections, or thaw frozen sections. Perform antigen retrieval if required.

-

Permeabilization and Blocking: Permeabilize the sections and then block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the sections, counterstain with DAPI, and mount with mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze microglial morphology and the expression of activation markers.

Quantification of Axonal Regeneration in the Optic Nerve Crush Model

This protocol details a method to quantify axonal regeneration in the optic nerve after injury and treatment with a ROCK2 inhibitor.

Materials:

-

Adult rats or mice

-

Anesthesia

-

Surgical tools for optic nerve crush

-

ROCK2 inhibitor or vehicle

-

Anterograde tracer (e.g., Cholera Toxin B subunit - CTB)

-

Tissue processing reagents for histology

-

Primary antibody (e.g., anti-GAP-43 or anti-CTB)

-

Fluorescently-labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Optic Nerve Crush: Anesthetize the animal and expose the optic nerve. Crush the nerve with fine forceps for a defined duration.

-

Treatment: Administer the ROCK2 inhibitor or vehicle, either systemically or via intravitreal injection.

-

Tracer Injection: A few days before the end of the experiment, inject an anterograde tracer (e.g., CTB) into the vitreous humor of the eye to label regenerating retinal ganglion cell axons.

-

Tissue Collection and Processing: At the experimental endpoint, perfuse the animal and collect the optic nerves. Process the tissue for cryosectioning or whole-mount preparation.

-

Immunohistochemistry: Stain the optic nerve sections with an antibody against the tracer (e.g., anti-CTB) or a marker of regenerating axons (e.g., anti-GAP-43).

-

Imaging and Quantification: Acquire images of the optic nerve sections. Count the number of labeled axons at various distances distal to the crush site.

Conclusion and Future Directions

The growing body of evidence strongly supports the role of ROCK2 as a key therapeutic target in a variety of CNS disorders and neurodegenerative diseases. The inhibition of ROCK2 has demonstrated multifaceted benefits in preclinical models, including neuroprotection, promotion of axonal regeneration, and modulation of neuroinflammation. The development of ROCK2-selective inhibitors, such as belumosudil (KD025), holds promise for improved therapeutic efficacy and safety profiles.

Future research should continue to focus on elucidating the precise isoform-specific functions of ROCK1 and ROCK2 in different neuronal and glial cell types within the CNS. Further investigation into the downstream signaling pathways and molecular mechanisms regulated by ROCK2 will be crucial for identifying novel therapeutic targets and developing combination therapies. The translation of these promising preclinical findings into clinical applications will require well-designed clinical trials to evaluate the safety and efficacy of ROCK2 inhibitors in patients with CNS disorders. The continued exploration of this therapeutic avenue offers hope for the development of novel and effective treatments for these debilitating conditions.

References

- 1. Retinal Ganglion Cell Axon Regeneration Requires Complement and Myeloid Cell Activity within the Optic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease [frontiersin.org]

ROCK2's Crucial Role in the Pathogenesis of Inflammatory and Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical signaling node in the complex interplay of immune responses that drive inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of ROCK2's involvement in these pathologies, detailing its signaling pathways, its role in various diseases, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

Inflammatory and autoimmune diseases represent a significant global health burden, characterized by a dysregulated immune system that attacks the body's own tissues. A growing body of evidence implicates the serine/threonine kinase ROCK2 as a key player in the underlying molecular mechanisms of these disorders.[1][2] Unlike its isoform ROCK1, ROCK2 plays a more prominent role in the regulation of immune cell function, particularly in the differentiation and activity of T helper (Th) cell subsets.[1][3] This guide delves into the technical details of ROCK2's function in autoimmunity, providing a foundation for future research and therapeutic development.

The ROCK2 Signaling Pathway in Immune Regulation

ROCK2 is a downstream effector of the small GTPase RhoA.[4] The RhoA/ROCK2 signaling pathway is integral to various cellular processes, including cytoskeletal organization, cell migration, and gene expression. In the context of the immune system, ROCK2 signaling is particularly crucial for modulating the balance between pro-inflammatory and regulatory T cell responses.

Regulation of T Helper Cell Differentiation

ROCK2 plays a pivotal role in orchestrating the differentiation of CD4+ T helper cells, most notably the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T (Treg) cells.

-

Th17 Cell Promotion: ROCK2 activation is required for the production of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Interleukin-21 (IL-21), which are hallmarks of Th17 cells. This is achieved through the phosphorylation and activation of the transcription factors STAT3 and IRF4. The activated STAT3 then binds to the promoters of the IL17 and IL21 genes, driving their transcription.

-

Treg Cell Inhibition: Conversely, ROCK2 activity suppresses the function of Treg cells. Inhibition of ROCK2 leads to increased phosphorylation of STAT5, a key transcription factor for the expression of Foxp3, the master regulator of Treg cell differentiation and function.

This reciprocal regulation of STAT3 and STAT5 by ROCK2 positions it as a critical switch in determining the outcome of an immune response.

Involvement in T Follicular Helper (Tfh) Cell Development

ROCK2 signaling is also implicated in the development of T follicular helper (Tfh) cells, which are essential for B cell activation and antibody production. Inhibition of ROCK2 has been shown to decrease the number and function of Tfh cells, partly through the reciprocal regulation of STAT3 and STAT5, which in turn modulate the expression of the key transcriptional regulators Bcl6 and Blimp1.

ROCK2 in Inflammatory and Autoimmune Diseases

Dysregulation of ROCK2 activity has been observed in a range of autoimmune and inflammatory diseases, highlighting its potential as a therapeutic target.

Systemic Lupus Erythematosus (SLE)

In SLE, a systemic autoimmune disease, there is evidence of aberrant ROCK activation in T cells. This increased ROCK2 activity is linked to the overproduction of IL-17 and IL-21, cytokines known to contribute to lupus pathogenesis. Furthermore, ROCK2 is involved in the cytoskeletal abnormalities observed in SLE T cells. Preclinical studies in lupus-prone mouse models have demonstrated that ROCK inhibitors can ameliorate disease by reducing the production of these pro-inflammatory cytokines and autoantibodies.

Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder primarily affecting the joints. Increased ROCK activity has been reported in the peripheral blood mononuclear cells (PBMCs) of RA patients. ROCK signaling is thought to contribute to the aggressive phenotype of synovial fibroblasts and the production of inflammatory mediators within the joint. Inhibition of ROCK has shown therapeutic potential in animal models of arthritis by reducing joint inflammation and bone erosion.

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, ROCK2 activity is significantly upregulated in the inflamed intestinal mucosa and is positively correlated with disease severity. ROCK2 is believed to facilitate mucosal T cell activation and the production of pro-inflammatory cytokines. Inhibition of ROCK2 has been shown to suppress inflammation in experimental models of colitis.

Multiple Sclerosis (MS)

MS is a chronic autoimmune disease of the central nervous system. Elevated levels of ROCK2 have been observed in the serum of MS patients, with more pronounced alterations in the progressive form of the disease. ROCK2 is implicated in the breakdown of the blood-brain barrier and the regulation of neuroinflammation. Preclinical studies using ROCK2 inhibitors in a murine model of MS have shown amelioration of limb paralysis and reduced inflammation and demyelination in the spinal cord.

Chronic Graft-versus-Host Disease (cGVHD)

cGVHD is a serious complication of allogeneic hematopoietic stem cell transplantation characterized by both inflammation and fibrosis. ROCK2 is a key driver of the pro-inflammatory Th17 response in cGVHD. The selective ROCK2 inhibitor belumosudil has shown significant efficacy in clinical trials for cGVHD, leading to high overall response rates in patients who have failed multiple prior lines of therapy. Belumosudil is thought to work by not only rebalancing the Th17/Treg ratio but also by directly inhibiting fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of ROCK2 and the effects of its inhibition.

Table 1: Effect of Selective ROCK2 Inhibition on Cytokine Secretion from Human T cells

| Cytokine | Cell Type | Treatment | % Reduction (Mean) | Reference |

| IL-21 | Human CD4+ T cells | KD025 | ~90% | |

| IL-17 | Human CD4+ T cells | KD025 | ~60% | |

| IFN-γ | Human CD4+ T cells | KD025 | No significant change |

Table 2: Clinical and Cellular Effects of ROCK2 Inhibition in Autoimmune Disease Models and Patients

| Disease | Model/Patient Population | Treatment | Key Finding | Reference |

| Systemic Lupus Erythematosus | MRL/lpr mice | KD025 | ~2-fold reduction in splenic Tfh cells and plasma cells | |

| Chronic Graft-versus-Host Disease | Patients with 2-5 prior therapies | Belumosudil (KD025) | >70% overall response rate | |

| Inflammatory Bowel Disease | TNBS-induced colitis mice | Slx-2119 | Marked amelioration of intestinal mucosal inflammation | |

| Rheumatoid Arthritis | Collagen-induced arthritis mice | KD025 | Down-regulation of disease progression |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study ROCK2's role in immunity.

ROCK2 Activity Assay (ELISA-based)

This assay quantifies the kinase activity of ROCK2 in cell lysates.

-

Principle: This is an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylation of a ROCK-specific substrate.

-

Procedure Outline:

-

Coat a 96-well plate with a substrate of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Prepare cell lysates from PBMCs or isolated immune cells.

-

Add cell lysates to the coated wells along with ATP to initiate the kinase reaction. A recombinant active ROCK2 can be used as a positive control.

-

Incubate to allow for substrate phosphorylation.

-

Wash the wells to remove non-adherent components.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).

-

Incubate and wash.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm). The signal intensity is proportional to the ROCK2 activity in the sample.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of key signaling proteins downstream of ROCK2.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

-

Procedure Outline:

-

Isolate proteins from treated and untreated immune cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3, anti-phospho-STAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

The blot can be stripped and re-probed with an antibody against the total protein to normalize for loading.

-

In Vitro T Cell Differentiation and Suppression Assays

These assays are used to assess the impact of ROCK2 inhibition on the differentiation of Th17 cells and the function of Treg cells.

-

Th17 Differentiation:

-

Isolate naïve CD4+ T cells from human PBMCs or mouse spleens.

-

Culture the cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, TGF-β, and IL-6 or IL-1β and IL-23).

-

Treat the cells with a ROCK2 inhibitor or vehicle control.

-

After several days, analyze the cells for IL-17 production by intracellular cytokine staining and flow cytometry, or by measuring secreted IL-17 in the supernatant by ELISA.

-

-

Treg Suppression Assay:

-

Isolate CD4+CD25+ Treg cells and CD4+CD25- responder T cells (Tresp).

-

Pre-treat Treg cells with a ROCK2 inhibitor or vehicle.

-

Co-culture the treated Treg cells with CFSE-labeled Tresp cells at various ratios in the presence of T cell stimulation (e.g., anti-CD3/CD28 beads).

-

After several days, assess the proliferation of the Tresp cells by measuring CFSE dilution using flow cytometry. Increased suppressive function of the ROCK2 inhibitor-treated Tregs will result in lower Tresp proliferation.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to ROCK2 signaling.

Caption: ROCK2 signaling promotes Th17 differentiation and inhibits Treg function.

Caption: Experimental workflow to study ROCK2 inhibitor effects on T cells.

Conclusion and Future Directions

The evidence overwhelmingly points to ROCK2 as a central player in the pathogenesis of a wide array of inflammatory and autoimmune diseases. Its role in modulating the Th17/Treg balance presents a compelling rationale for the development of ROCK2-selective inhibitors. The clinical success of belumosudil in cGVHD provides a strong proof-of-concept for this therapeutic strategy.

Future research should continue to dissect the isoform-specific functions of ROCK1 and ROCK2 in different immune cell types and disease contexts. A deeper understanding of the downstream signaling networks regulated by ROCK2 will be crucial for identifying biomarkers of target engagement and predicting patient responses to therapy. Furthermore, exploring the potential of ROCK2 inhibitors in combination with other immunomodulatory agents may open up new avenues for treating these complex and debilitating diseases. The continued investigation of ROCK2 holds significant promise for delivering novel and effective therapies to patients with inflammatory and autoimmune disorders.

References

- 1. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho Kinases in Autoimmune Diseases | Annual Reviews [annualreviews.org]

- 3. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

Investigating ROCK2 as a Therapeutic target for Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as a compelling therapeutic target for glaucoma. Elevated intraocular pressure (IOP) is a primary risk factor for glaucomatous optic neuropathy, and ROCK inhibitors have emerged as a novel class of ocular hypotensive agents that directly target the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides detailed experimental protocols for the evaluation of ROCK2 inhibitors.

The ROCK2 Signaling Pathway in Glaucoma

The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the context of the eye's trabecular meshwork, this pathway plays a pivotal role in modulating aqueous humor outflow and, consequently, intraocular pressure.

In glaucomatous TM cells, there is an observed upregulation of the RhoA/ROCK signaling pathway.[1][2] This heightened activity leads to increased phosphorylation of downstream effectors, promoting actin stress fiber formation and increasing the contractility of TM cells.[1][3] This cellular contraction stiffens the TM, reduces the effective filtration area, and thereby increases resistance to aqueous humor outflow, leading to elevated IOP.[1]

ROCK2, a key isoform in this pathway, phosphorylates and inhibits myosin light chain phosphatase (MLCP), which in turn increases the phosphorylation of the myosin light chain (MLC). This cascade of events is a primary driver of the increased contractility observed in the TM. By inhibiting ROCK2, the contractile state of the TM cells can be relaxed, leading to an increase in the effective filtration area and a subsequent reduction in IOP.

Signaling Pathway Diagram

Caption: ROCK2 signaling in trabecular meshwork cells.

Quantitative Data on ROCK2 Inhibitors

The following tables summarize key quantitative data for various ROCK2 inhibitors that have been investigated for the treatment of glaucoma.

Table 1: In Vitro Potency of Selected ROCK Inhibitors

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |

| Ripasudil (K-115) | 51 | 19 | |

| Netarsudil (AR-13324) | - | 1.1 | |

| Y-27632 | - | - | |

| Fasudil | - | - | |

| ITRI-E-212 | - | 250 | |

| SNJ-1656 (Y-39983) | - | - | |

| H-1152P | - | - | |

| ATS907 | 36.0 | 37.0 | |

| ATS907M1 (metabolite) | 7.8 | 7.5 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Preclinical Intraocular Pressure (IOP) Reduction

| Compound | Animal Model | Dose/Concentration | Maximum IOP Reduction (%) | Reference(s) |

| ITRI-E-212 | Normotensive Rabbit | 1% | 24.9 | |

| ITRI-E-212 | Ocular Hypertensive Rabbit | 1% | 28.6 | |

| Y-27632 | Normotensive Rabbit | 2% | 29 | |

| H-1152 | Normotensive Rabbit | 2% | 32 | |

| SNJ-1656 (Y-39983) | Monkey | - | - | |

| AMA0076 | Normotensive Rabbit | 0.3% (single dose) | 18 | |

| AMA0076 | Normotensive Rabbit | 0.3% (3x daily) | 14 | |

| H-1337 | Rabbit | 1% | - | |

| H-1337 | Monkey | 0.3% | - |

Table 3: Clinical Trial Data on IOP Reduction

| Compound | Study Phase | Patient Population | Treatment | Mean IOP Reduction from Baseline (mmHg) | Reference(s) |

| Ripasudil (K-115) | Phase II | POAG or OHT | 0.4% twice daily | 2.0 - 4.4 | |

| Ripasudil (K-115) | Phase III | POAG or OHT | 0.4% monotherapy | -3.7 (at week 52) | |

| Netarsudil (AR-13324) | Phase III | POAG or OHT | 0.02% once daily | 5.7 | |

| Netarsudil (AR-13324) + Latanoprost | Phase III | POAG or OHT | Combination | Additional 1.64 vs Latanoprost alone | |

| SNJ-1656 (Y-39983) | Phase I | Healthy Volunteers | 0.003% - 0.1% | Dose-dependent reduction | |

| AR-12286 | Phase II | POAG or OHT | 0.05%, 0.1%, 0.25% | Dose-dependent, significant reduction | |

| Ripasudil + Timolol | Phase III | POAG or OHT | Combination | Additional 0.75 vs Timolol alone |

Key Experimental Protocols

Detailed methodologies for the assessment of ROCK2 inhibitors are crucial for reproducible and comparable results.

In Vitro Assays

This assay quantifies ROCK2 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

ROCK2 enzyme

-

S6K substrate peptide

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test ROCK2 inhibitor compounds

-

384-well plates

Procedure:

-

Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

In a 384-well plate, add 1 µl of the test inhibitor compound or vehicle (e.g., 5% DMSO).

-

Add 2 µl of ROCK2 enzyme solution.

-

Add 2 µl of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects ROCK2 activity.

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

Trabecular meshwork cells

-

RhoA activator (e.g., LPA)

-

RhoA Activation Assay Kit (e.g., from Abcam or Cell Biolabs)

-

Protein A/G agarose beads

-

Anti-active RhoA antibody

-

Anti-total RhoA antibody

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture trabecular meshwork cells to 80-90% confluency.

-

Stimulate cells with a RhoA activator as required.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cell lysates with an anti-active RhoA monoclonal antibody for 1 hour at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another hour at 4°C to pull down the active RhoA complex.

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer.

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-total RhoA antibody to detect the pulled-down active RhoA. A separate Western blot on the initial cell lysates should be performed to determine the total RhoA levels for normalization.

This method assesses the phosphorylation status of ROCK2 downstream targets.

Materials:

-

Trabecular meshwork cells treated with or without a ROCK2 inhibitor

-

Antibodies against phospho-MYPT1 (Thr696), total MYPT1, phospho-MLC (Ser19), and total MLC

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare protein lysates from treated and untreated trabecular meshwork cells.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize the phosphorylation signal.

Ex Vivo Assays

This ex vivo model allows for the direct measurement of a compound's effect on outflow facility.

Materials:

-

Freshly enucleated porcine eyes

-

Perfusion apparatus (constant pressure or constant flow)

-

Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)

-

Test ROCK2 inhibitor compounds

Procedure:

-

Obtain fresh porcine eyes from an abattoir and transport them on ice.

-

Carefully dissect the anterior segment, removing the lens, iris, and vitreous body.

-

Mount the anterior segment in a perfusion chamber.

-

Perfuse the anterior segment with the perfusion medium at a constant pressure (e.g., 15 mmHg).

-

Allow the outflow rate to stabilize to establish a baseline.

-

Switch to a perfusion medium containing the test ROCK2 inhibitor at the desired concentration.

-

Record the new stable outflow rate.

-

Calculate the outflow facility (in µL/min/mmHg) before and after the addition of the inhibitor. An increase in outflow facility indicates a positive effect of the compound.

In Vivo Models

This model mimics a form of secondary open-angle glaucoma.

Procedure:

-

Acclimate New Zealand White rabbits to the experimental conditions.

-

Measure baseline IOP using a tonometer (e.g., Tono-Pen).

-

Induce ocular hypertension by weekly subconjunctival injections of a steroid suspension (e.g., betamethasone).

-

Monitor IOP regularly until a stable elevation is achieved (typically 2-4 weeks).

-

Once the hypertensive model is established, administer the test ROCK2 inhibitor topically to one eye, with the contralateral eye receiving the vehicle as a control.

-

Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the efficacy and duration of action of the compound.

This model creates a mechanical blockage of the trabecular meshwork to induce IOP elevation.

Procedure:

-

Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).

-

Under a surgical microscope, inject a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter) into the anterior chamber of one eye using a glass micropipette. The contralateral eye can be injected with saline as a control.

-

Allow the mice to recover.

-

Monitor IOP regularly. A significant elevation in IOP is typically observed within a week.

-

Once ocular hypertension is established, topically administer the test ROCK2 inhibitor and measure the effect on IOP over time as described for the rabbit model.

Visualizing Workflows and Relationships

Preclinical Evaluation Workflow for a Novel ROCK2 Inhibitor

Caption: Preclinical workflow for ROCK2 inhibitor development.

Conclusion

ROCK2 inhibition represents a targeted and effective strategy for lowering intraocular pressure in glaucoma. By directly addressing the pathophysiology of the trabecular meshwork, ROCK2 inhibitors offer a novel mechanism of action that is complementary to existing glaucoma therapies. The comprehensive preclinical and clinical data, along with the detailed experimental protocols provided in this guide, are intended to facilitate further research and development in this promising area of glaucoma therapeutics. The continued investigation of selective and potent ROCK2 inhibitors holds the potential to provide new and improved treatment options for patients with glaucoma.

References

Molecular Mechanism of ROCK Inhibitors in Cytoskeletal Rearrangement: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms by which Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors modulate cytoskeletal dynamics. It is intended for researchers, scientists, and professionals in drug development who are focused on cellular mechanics, signaling, and therapeutic applications targeting the cytoskeleton.

The RhoA-ROCK Signaling Axis: A Central Regulator of the Cytoskeleton

The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton.[1] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition controlled by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[2] Upon activation, typically by upstream signals from G-protein coupled receptors (GPCRs) or integrin-mediated cell adhesion, GTP-bound RhoA binds to and activates its downstream effectors, the most prominent of which are the ROCK serine/threonine kinases (ROCK1 and ROCK2).[3][4][5]

Activated ROCK orchestrates cytoskeletal rearrangement through two principal downstream pathways that synergistically increase actomyosin contractility and stabilize actin filaments:

-

Regulation of Myosin II Activity: ROCK directly phosphorylates and inhibits the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP). This inhibition prevents the dephosphorylation of the Myosin Light Chain (MLC). Concurrently, ROCK can directly phosphorylate MLC. The resulting increase in phosphorylated MLC (p-MLC) enhances the ATPase activity of myosin II, promoting its assembly into bipolar filaments and driving the contraction of actin stress fibers.

-

Stabilization of Actin Filaments: ROCK phosphorylates and activates LIM kinases (LIMK1 and LIMK2). Activated LIMK, in turn, phosphorylates and inactivates the actin-depolymerizing factor cofilin. Inactivated cofilin can no longer sever and depolymerize F-actin, leading to the net stabilization and accumulation of actin filaments.

Together, these actions—increased contractility and filament stabilization—lead to the formation of prominent actin stress fibers and mature focal adhesions, which are critical for maintaining cell shape, generating intracellular tension, and enabling cell migration.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

ROCK2 Expression Patterns: A Technical Guide for Researchers

An In-depth Examination of Rho-associated Coiled-coil containing Protein Kinase 2 Distribution Across Human Tissues

This technical guide provides a comprehensive overview of the expression patterns of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) across a wide range of human tissues. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative expression data, details common experimental methodologies, and visualizes the core signaling pathway involving ROCK2.

Introduction to ROCK2